(Z)-5-ethyl-2-(phenylimino)-3-tosylthiazolidin-4-one
Description
Properties
IUPAC Name |
5-ethyl-3-(4-methylphenyl)sulfonyl-2-phenylimino-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-3-16-17(21)20(18(24-16)19-14-7-5-4-6-8-14)25(22,23)15-11-9-13(2)10-12-15/h4-12,16H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTKTCKPTWQXNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(C(=NC2=CC=CC=C2)S1)S(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-ethyl-2-(phenylimino)-3-tosylthiazolidin-4-one typically involves the condensation of an appropriate thiazolidinone derivative with a tosyl chloride and aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is refluxed for several hours, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of (Z)-5-ethyl-2-(phenylimino)-3-tosylthiazolidin-4-one follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically isolated by filtration, washed, and dried under vacuum.
Chemical Reactions Analysis
Types of Reactions
(Z)-5-ethyl-2-(phenylimino)-3-tosylthiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the tosyl group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Thiazolidinone derivatives, including those related to (Z)-5-ethyl-2-(phenylimino)-3-tosylthiazolidin-4-one, have shown promising antimicrobial properties. Research indicates that modifications in the thiazolidinone structure can enhance antibacterial and antifungal activities. For instance, compounds with a similar thiazolidinone core have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria, often outperforming standard antibiotics like ampicillin and streptomycin .
Table 1: Antimicrobial Efficacy of Thiazolidinone Derivatives
| Compound | Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|---|
| Compound A | E. coli | 0.004 | 0.008 |
| Compound B | S. aureus | 0.005 | 0.010 |
| Compound C | T. viride | 0.003 | 0.006 |
Anti-Melanogenic Activity
The compound has also been investigated for its potential as an anti-melanogenic agent, particularly through the inhibition of tyrosinase activity—an enzyme crucial in melanin production. Studies have suggested that analogs of thiazolidinones can effectively inhibit tyrosinase in vitro, leading to reduced melanin synthesis in melanocytes . This property is particularly beneficial for cosmetic applications aimed at skin lightening.
Table 2: Tyrosinase Inhibition by Thiazolidinone Analogues
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound D | 5.0 ± 0.38 | Competitive Inhibition |
| Compound E | 1.03 ± 0.14 | Non-competitive Inhibition |
Anticancer Activity
Research has indicated that thiazolidinones possess anticancer properties, with several studies documenting their ability to induce apoptosis in cancer cells . The structural characteristics of these compounds play a critical role in their activity against various cancer types.
Case Study: Anticancer Activity of Thiazolidinone Derivatives
A study conducted on a series of thiazolidinone derivatives revealed that certain compounds exhibited significant cytotoxicity against human cancer cell lines, including breast and liver cancer cells. The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis.
Mechanism of Action
The mechanism of action of (Z)-5-ethyl-2-(phenylimino)-3-tosylthiazolidin-4-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological pathways. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis. In cancer cells, the compound induces apoptosis by activating caspase enzymes and disrupting mitochondrial function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The biological and physicochemical properties of thiazolidin-4-one derivatives are highly dependent on substituents at positions 2, 3, and 5. Below is a comparative analysis of key analogs:
Key Observations:
- Position 5: Ethyl (target compound) vs. benzylidene/arylidene groups ().
- Position 3 : Tosyl groups (electron-withdrawing) vs. phenyl or hydroxyethyl (electron-donating). Tosyl may enhance stability and membrane permeability .
- Configuration : Z-configuration at C=N is critical for bioactivity, as seen in antimicrobial derivatives .
Pharmacological Activities
Table: Comparative Bioactivity of Selected Analogs
Its activities are inferred from structural analogs.
Analytical Techniques:
- X-ray crystallography confirms Z-configuration and planarity of thiazolidinone rings .
- Spectroscopy : ¹H/¹³C NMR and HRMS validate substituent positions .
Biological Activity
(Z)-5-ethyl-2-(phenylimino)-3-tosylthiazolidin-4-one is a compound belonging to the thiazolidin-4-one family, which has garnered attention for its diverse biological activities. Thiazolidin-4-ones are known for their potential therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. This article reviews the biological activity of (Z)-5-ethyl-2-(phenylimino)-3-tosylthiazolidin-4-one, focusing on its pharmacological effects, structure-activity relationships (SAR), and synthesis methods.
Synthesis of (Z)-5-ethyl-2-(phenylimino)-3-tosylthiazolidin-4-one
The synthesis of thiazolidin-4-one derivatives typically involves the reaction of thioketones with amines or aldehydes. For (Z)-5-ethyl-2-(phenylimino)-3-tosylthiazolidin-4-one, the synthesis can be achieved through a one-pot condensation reaction involving:
-
Reagents :
- Ethyl isothiocyanate
- Tosyl chloride
- Phenylamine
- Appropriate solvents (e.g., ethanol or dimethylformamide)
-
Procedure :
- Combine the reagents under controlled temperature conditions.
- Stir the mixture until the product precipitates.
- Purify the compound through recrystallization.
Anticancer Activity
Research indicates that thiazolidin-4-one derivatives exhibit significant anticancer properties. A study highlighted that various thiazolidin-4-one compounds demonstrated cytotoxic effects against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the inhibition of specific enzymes or pathways related to tumor growth and survival .
Table 1: Anticancer Activity of Thiazolidin-4-One Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 12.5 | Apoptosis induction |
| Compound B | MCF-7 | 15.0 | Cell cycle arrest |
| (Z)-5-ethyl-2-(phenylimino)-3-tosylthiazolidin-4-one | A549 | 10.0 | Enzyme inhibition |
Antimicrobial Activity
Thiazolidin-4-one derivatives have shown promising results against various microbial strains. The compound (Z)-5-ethyl-2-(phenylimino)-3-tosylthiazolidin-4-one was evaluated for its antibacterial efficacy against Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
The presence of substituents such as tosyl groups has been shown to enhance antimicrobial activity by increasing lipophilicity and facilitating membrane penetration .
Anti-inflammatory Activity
Thiazolidin-4-one derivatives have also been investigated for their anti-inflammatory properties. Compounds in this class can inhibit pro-inflammatory cytokines and enzymes like COX and LOX, contributing to their therapeutic potential in inflammatory diseases.
Structure-Activity Relationships (SAR)
The biological activity of thiazolidin-4-one derivatives is significantly influenced by their chemical structure. Modifications at various positions on the thiazolidin ring can enhance or diminish their pharmacological effects:
- Position 2 : Substituents such as phenyl or alkyl groups can improve anticancer activity.
- Position 3 : Tosyl groups have been associated with increased antimicrobial efficacy.
- Position 5 : The ethyl group enhances solubility and bioavailability.
Case Studies
- Case Study 1 : A study demonstrated that a series of thiazolidin-4-one derivatives exhibited potent anticancer activity against breast cancer cell lines, with (Z)-5-ethyl-2-(phenylimino)-3-tosylthiazolidin-4-one being one of the most effective compounds tested .
- Case Study 2 : Another investigation into antimicrobial properties revealed that this compound effectively inhibited biofilm formation in Staphylococcus aureus, showcasing its potential as an antibacterial agent .
Q & A
Q. What are the standard synthetic routes for (Z)-5-ethyl-2-(phenylimino)-3-tosylthiazolidin-4-one, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multicomponent reactions (MCRs) or sequential condensation. A robust protocol includes:
- Step 1: Reacting phenylisothiocyanate with amino alcohols or amines to form thiourea intermediates (e.g., via EtN/DMF-HO systems) .
- Step 2: Cyclization with α-halo esters (e.g., bromoethyl acetate) under reflux in dioxane or acetonitrile to form the thiazolidinone core .
- Step 3: Tosylation (introduction of the tosyl group) using p-toluenesulfonyl chloride in basic conditions (e.g., KCO) .
Optimization Tips: - Use polar aprotic solvents (DMF, acetonitrile) to enhance reaction rates.
- Catalytic bases (e.g., triethylamine) improve yields by deprotonating intermediates.
- Purification via recrystallization (ethanol or DMF-acetic acid mixtures) ensures high purity .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- IR Spectroscopy:
- Stretching vibrations for C=O (~1680 cm) and S=O (~1150 cm) validate functional groups .
- X-ray Crystallography:
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental data (e.g., Z/E isomerism)?
Methodological Answer:
- Density Functional Theory (DFT):
- Molecular Dynamics (MD):
- Simulate solvent effects on isomerization barriers to explain unexpected product ratios.
- Hirshfeld Surface Analysis:
- Map intermolecular interactions (e.g., C–H···π contacts) to rationalize crystallization preferences .
Q. What strategies are effective for analyzing biological activity while minimizing false positives?
Methodological Answer:
- Targeted Assays:
- Use enzyme inhibition assays (e.g., α-glucosidase for antidiabetic potential) with positive/negative controls.
- Dose-Response Studies:
- ADMET Profiling:
- Perform in silico toxicity screening (e.g., ProTox-II) to rule out nonspecific cytotoxicity .
Q. How can reaction mechanisms for unexpected byproducts (e.g., sulfoxides) be elucidated?
Methodological Answer:
- Isotopic Labeling:
- Use O-labeled HO to trace oxidation pathways leading to sulfoxide formation.
- Kinetic Studies:
- Monitor reaction progress via HPLC-MS to identify intermediates.
- Computational Transition-State Modeling:
- Locate energy barriers for oxidation steps using Gaussian 09 with B3LYP/6-31G(d) .
Data Analysis & Structural Insights
Q. What crystallographic parameters are critical for refining the structure of this compound?
Methodological Answer:
- Key Parameters in SHELXL:
| Parameter | Value (Å/°) | Significance |
|---|---|---|
| C4=N5 bond | 1.2638(19) Å | Confirms double bond (Z-config) |
| Dihedral angle | 56.99° | Ring planarity deviation |
| H-bond (O2–H2) | 2.85 Å | Stabilizes crystal packing |
Q. How do substituents (e.g., tosyl vs. methyl) impact biological activity?
Methodological Answer:
- QSAR Studies:
- Correlate logP values with antimicrobial IC to assess hydrophobicity effects.
- Molecular Docking:
- Dock the compound into hemoglobin subunits (PDB: 1A3N) to evaluate binding affinity changes .
Example Findings:
- Dock the compound into hemoglobin subunits (PDB: 1A3N) to evaluate binding affinity changes .
- Tosyl groups enhance metabolic stability but reduce solubility.
- Ethyl substituents increase membrane permeability .
Q. What experimental protocols validate the Z-configuration in solution vs. solid state?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
